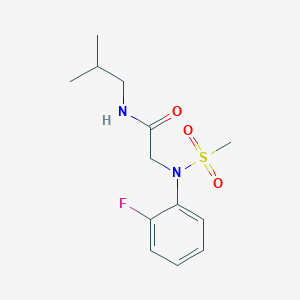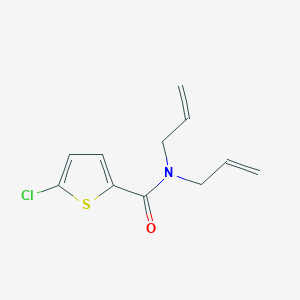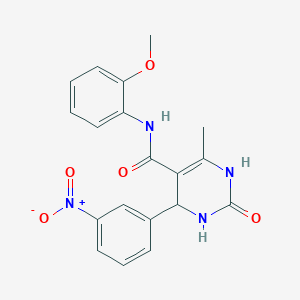
N~2~-(2-fluorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-fluorophenyl)-N~1~-isobutyl-N~2~-(methylsulfonyl)glycinamide, commonly known as FIIN-3, is a small molecule inhibitor that has gained attention in recent years due to its potential in cancer therapy.
Mécanisme D'action
FIIN-3 works by binding to the ATP-binding pocket of FGFRs, thereby preventing the activation of the receptor. This leads to a decrease in downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are known to be involved in cancer cell growth and survival. By inhibiting these pathways, FIIN-3 can induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, FIIN-3 has also been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FIIN-3 in lab experiments is its specificity for FGFRs. This allows researchers to study the effects of FGFR inhibition on cancer cell growth and signaling pathways. However, one limitation of using FIIN-3 is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis process for FIIN-3 can be time-consuming and expensive, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on FIIN-3. One area of interest is the development of more potent and selective FGFR inhibitors. Additionally, researchers are exploring the use of FIIN-3 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential of FIIN-3 in the treatment of other diseases, such as bacterial infections and inflammatory diseases.
Conclusion:
In conclusion, FIIN-3 is a small molecule inhibitor that has shown promise in cancer therapy. Its specificity for FGFRs makes it a valuable tool for studying the effects of FGFR inhibition on cancer cell growth and signaling pathways. While there are limitations to its use in lab experiments, the potential for future research on FIIN-3 is promising.
Méthodes De Synthèse
FIIN-3 can be synthesized using a multi-step process involving the use of various reagents and catalysts. The synthesis involves the reaction of 2-fluoroaniline with tert-butyl isocyanide to form an intermediate compound, which is then reacted with methylsulfonyl chloride to form the final product. The yield of the synthesis process is around 25%, and the purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
FIIN-3 has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which are known to play a key role in the development and progression of various types of cancer. FIIN-3 has been found to be particularly effective in inhibiting the activity of FGFR1, FGFR2, and FGFR3.
Propriétés
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c1-10(2)8-15-13(17)9-16(20(3,18)19)12-7-5-4-6-11(12)14/h4-7,10H,8-9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBIUCJGVYXLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC=CC=C1F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluoro-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5139503.png)


![2,4-dimethyl-9-(4-methylphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5139532.png)
![2-(3-bromo-4-methoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5139541.png)

![1-chloro-2-{[6-(isopropylthio)hexyl]oxy}benzene](/img/structure/B5139560.png)
![N-allyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139561.png)

![5-[(2-methoxyphenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5139571.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide](/img/structure/B5139582.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5139591.png)
![6-(5-chloro-2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139595.png)